Cas no 1327243-25-3 (2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide)

2-Phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused indole-triazole core with a thiophene-2-carbonyl substituent. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeting agents. The presence of both triazole and indole moieties enhances binding affinity and selectivity, while the thiophene carbonyl group may improve metabolic stability. This compound is suitable for structure-activity relationship (SAR) studies in drug discovery, given its modular scaffold for further derivatization. High-purity synthesis ensures reliability for research applications in lead optimization and biochemical screening.
2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide structure
1327243-25-3 structure
Product Name:2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide
CAS No:1327243-25-3
MF:C22H17N5O2S
MW:415.467682600021
CID:5906666
PubChem ID:49751196
Update Time:2025-10-31

2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide
    • 2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,2,3-triazole-4-carboxamide
    • AKOS024531519
    • 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide
    • 1327243-25-3
    • F6089-4304
    • VU0531576-1
    • 2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]triazole-4-carboxamide
    • Inchi: 1S/C22H17N5O2S/c28-21(18-14-23-27(25-18)17-5-2-1-3-6-17)24-16-9-8-15-10-11-26(19(15)13-16)22(29)20-7-4-12-30-20/h1-9,12-14H,10-11H2,(H,24,28)
    • InChI Key: RXQPTTWSCATZOD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N1C2C=C(C=CC=2CC1)NC(C1C=NN(C2C=CC=CC=2)N=1)=O)=O

Computed Properties

  • Exact Mass: 415.11
  • Monoisotopic Mass: 415.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 643
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108A^2
  • XLogP3: 4.1

2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide

Recent Advances in the Study of 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide (CAS: 1327243-25-3)

The compound 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide (CAS: 1327243-25-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique triazole and indole moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to predict the compound's interactions with various biological targets. These studies have revealed promising binding affinities for proteins involved in inflammatory and oncogenic pathways, suggesting potential applications in treating conditions such as cancer and autoimmune diseases.

In vitro and in vivo experiments have further validated the therapeutic potential of this compound. For instance, a recent study demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, with IC50 values comparable to those of established chemotherapeutic agents. Additionally, the compound exhibited anti-inflammatory effects in animal models, reducing markers of inflammation such as TNF-α and IL-6. These findings highlight the dual functionality of 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide, making it a promising candidate for further drug development.

Despite these encouraging results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile. Furthermore, structure-activity relationship (SAR) studies are being conducted to identify analogs with improved efficacy and reduced toxicity.

In conclusion, 2-phenyl-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-2H-1,2,3-triazole-4-carboxamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological properties, combined with ongoing advancements in synthetic and computational chemistry, position it as a valuable asset in the quest for new treatments for complex diseases. Future research should focus on addressing the current limitations and advancing the compound through preclinical and clinical trials to fully realize its therapeutic potential.

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